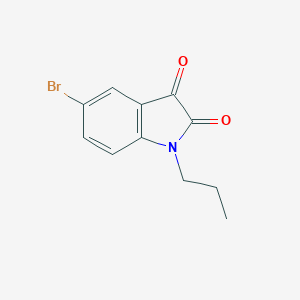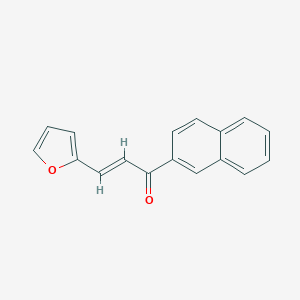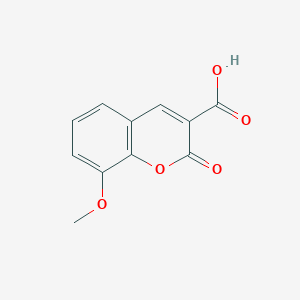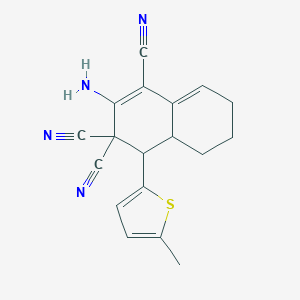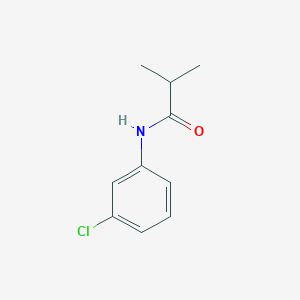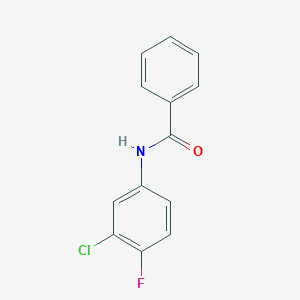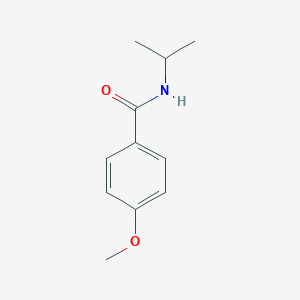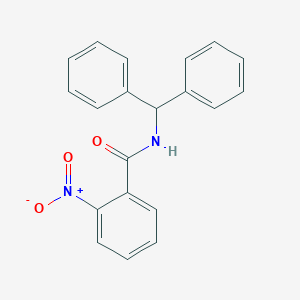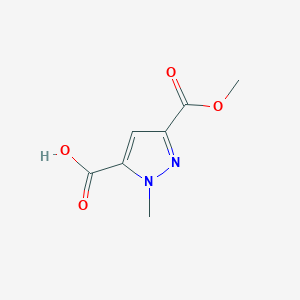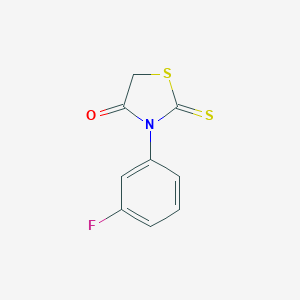
3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as FPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPTH is a thiazolidinone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
科学的研究の応用
FPTH has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the NF-κB pathway, which is involved in the regulation of immune responses. FPTH has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the activity of the proteasome, which is involved in the degradation of proteins.
作用機序
The mechanism of action of FPTH is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cellular signaling and regulation. FPTH has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins, and the NF-κB pathway, which is involved in the regulation of immune responses.
生化学的および生理学的効果
FPTH has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. FPTH has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. In addition, FPTH has been found to exhibit anti-inflammatory properties by inhibiting the activity of the NF-κB pathway.
実験室実験の利点と制限
One of the advantages of using FPTH in lab experiments is its ability to inhibit the activity of various enzymes and pathways involved in cellular signaling and regulation. This makes it a potentially useful compound for drug discovery and development. However, one of the limitations of using FPTH in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several potential future directions for research on FPTH. One area of research could be the development of more efficient synthesis methods for FPTH, which could improve the yield and purity of the compound. Another area of research could be the exploration of FPTH's potential applications in the treatment of viral infections, as it has been shown to exhibit anti-viral properties. Additionally, further research could be conducted to better understand the mechanism of action of FPTH and its potential applications in drug discovery and development.
合成法
The synthesis of FPTH involves the reaction of 3-fluorobenzaldehyde with thiourea in the presence of acetic acid. The resulting product is then treated with chloroacetyl chloride to form the thiazolidinone ring. The final compound is obtained by the addition of sodium ethoxide to the reaction mixture. The overall yield of the synthesis is around 60%.
特性
CAS番号 |
56676-50-7 |
|---|---|
製品名 |
3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one |
分子式 |
C9H6FNOS2 |
分子量 |
227.3 g/mol |
IUPAC名 |
3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6FNOS2/c10-6-2-1-3-7(4-6)11-8(12)5-14-9(11)13/h1-4H,5H2 |
InChIキー |
VXWKCDITSXADSD-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)F |
正規SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)F |
その他のCAS番号 |
56676-50-7 |
溶解性 |
1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
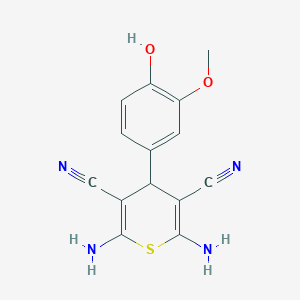
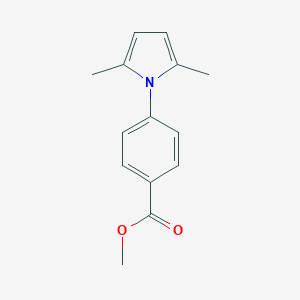
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
